molecular formula C36H18F16IrN4P B2650891 Bis [2-(2,4-difluorophenyl)-5-trifluoromethylpyridine] [1,10-phenanthroline] iridium hexafluorophosphate CAS No. 1639408-64-2

Bis [2-(2,4-difluorophenyl)-5-trifluoromethylpyridine] [1,10-phenanthroline] iridium hexafluorophosphate

Cat. No. B2650891
M. Wt: 1033.733
InChI Key: DAKYUSHODHXPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Bis [2-(2,4-difluorophenyl)-5-trifluoromethylpyridine] [1,10-phenanthroline] iridium hexafluorophosphate” is a complex compound . It is related to the class of photocatalysts . The compound has a molecular formula of C36H18F16IrN4P .


Molecular Structure Analysis

The compound has an approximately octahedral geometry . The Ir-N bond distances to the substituted bipyridyl ligand lie on the upper limit of the literature values, probably due to the strong electron-withdrawing properties of the fluorine atoms .


Chemical Reactions Analysis

The compound is related to photocatalysts . Photocatalysts are substances that speed up reactions when exposed to light. They have applications in various fields, including energy production and environmental remediation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 1033.73 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the search results .

Safety And Hazards

The compound should be stored in a dark place, under an inert atmosphere, at room temperature . It is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;trihexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H6F5N.C12H8N2.3F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-7(2,3,4,5)6;/h2*1-6H;1-8H;;;;/q;;;3*-1;+3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCYOMVCZHHYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H20F28IrN4P3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 146157514

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